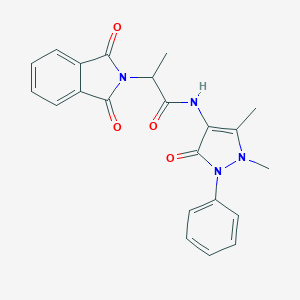
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C21H18N2S. It is also known as ESDPN and is a member of the nicotinonitrile family of compounds. The compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ESDPN is not well understood. However, it is believed that the compound interacts with certain biological targets, leading to its observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
ESDPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant properties and can protect cells from oxidative stress. ESDPN has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESDPN has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. However, the compound has limited stability under certain conditions, which may make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on ESDPN. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of ESDPN and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of ESDPN involves the reaction of 2-bromo-4,6-diphenylnicotinonitrile with ethanethiol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields ESDPN as a white solid.
Aplicaciones Científicas De Investigación
ESDPN has been the subject of scientific research due to its potential applications in various fields. In the field of organic electronics, ESDPN has been used as a building block for the synthesis of organic semiconductors. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
78564-31-5 |
|---|---|
Nombre del producto |
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile |
Fórmula molecular |
C20H16N2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
Clave InChI |
XEBKYIOVXUVZJE-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
SMILES canónico |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
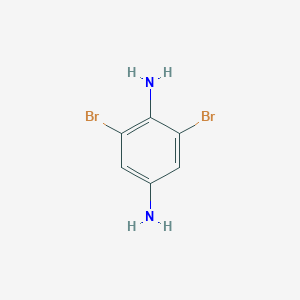



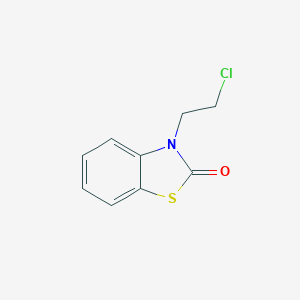
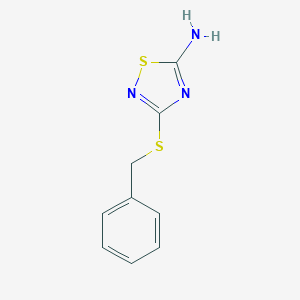
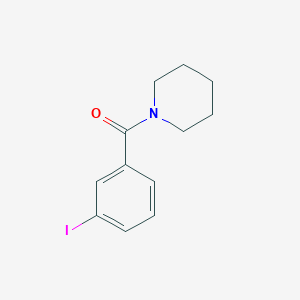
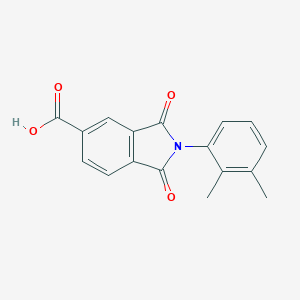
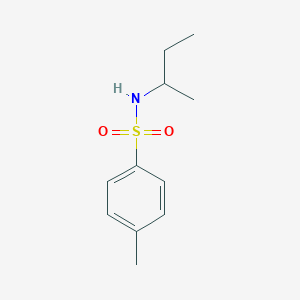
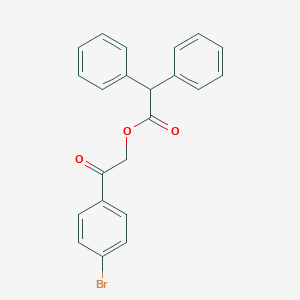
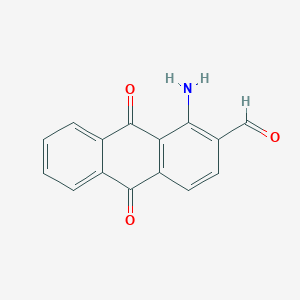
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
